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2-(2-Cyclopentylethyl)pyrrolidine

Cat. No.: B13258213
M. Wt: 167.29 g/mol
InChI Key: BJACRYSSJIXZFR-UHFFFAOYSA-N
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Description

Significance of the Pyrrolidine (B122466) Moiety in Organic Synthesis and Heterocyclic Chemistry

The pyrrolidine nucleus is a fundamental building block in the synthesis of a multitude of complex organic molecules. mdpi.com Its presence is notable in numerous natural alkaloids, such as nicotine (B1678760) and hygrine, and in a variety of pharmaceutical agents, including procyclidine (B1679153) and bepridil. wikipedia.org The amino acids proline and hydroxyproline (B1673980) are themselves derivatives of pyrrolidine, highlighting the scaffold's deep-rooted presence in biochemistry. wikipedia.org

In organic synthesis, pyrrolidine and its derivatives are widely utilized as organocatalysts, particularly in asymmetric reactions, owing to their ability to form chiral enamines and iminium ions. mdpi.commdpi.com The compact and cyclic nature of the pyrrolidine ring imparts distinct reactivity compared to acyclic secondary amines. wikipedia.org Furthermore, the development of catalytic methods for the synthesis of N-heterocycles, including pyrrolidines, is an active area of research, with various metal-catalyzed and organocatalytic approaches being explored. researchgate.netrsc.org

Overview of Structural Diversity and Synthetic Relevance of Pyrrolidine Frameworks

The pyrrolidine framework allows for a high degree of structural diversity. The ring can be substituted at various positions, leading to a wide range of derivatives with distinct chemical and physical properties. This diversity is crucial in medicinal chemistry, where subtle structural modifications can lead to significant changes in biological activity. pharmablock.com The sp3-hybridized carbon atoms in the pyrrolidine ring contribute to a non-planar, puckered conformation, which provides a three-dimensional structure that can be exploited in drug design to achieve specific interactions with biological targets. nih.gov

The synthesis of these diverse frameworks is a topic of significant interest. Methodologies range from the functionalization of pre-existing pyrrolidine rings to the de novo construction of the heterocyclic system. nih.gov Common synthetic strategies include 1,3-dipolar cycloadditions, multicomponent reactions, and the cyclization of linear precursors. researchgate.net The development of stereoselective methods is particularly important for accessing enantiomerically pure pyrrolidine derivatives, which are often required for pharmaceutical applications. mdpi.com

Contextualization of 2-(2-Cyclopentylethyl)pyrrolidine within Pyrrolidine Chemistry

This compound represents a specific example of a 2-substituted pyrrolidine. While extensive research on this particular molecule is not widely documented in publicly available literature, its structure allows for certain inferences based on the well-established chemistry of related compounds. The molecule consists of a pyrrolidine ring with a 2-cyclopentylethyl group attached to the carbon atom adjacent to the nitrogen.

The synthesis of 2-substituted pyrrolidines can be achieved through various methods, including the reaction of carbonyl compounds with 3-chloropropylamine (B7771022) or through biocatalytic approaches using transaminases. organic-chemistry.orgacs.org The cyclopentylethyl substituent introduces a non-polar, sterically bulky group to the pyrrolidine core. This substituent would be expected to influence the compound's physical properties, such as its lipophilicity and boiling point, as well as its reactivity and potential biological activity.

The presence of the secondary amine in the pyrrolidine ring confers basic properties to the molecule. The bulky substituent at the 2-position may sterically hinder the nitrogen atom, potentially affecting its nucleophilicity and basicity compared to unsubstituted pyrrolidine.

Below are tables detailing the general properties of the parent pyrrolidine molecule and the predicted properties of this compound based on its structure.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H21N B13258213 2-(2-Cyclopentylethyl)pyrrolidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

2-(2-cyclopentylethyl)pyrrolidine

InChI

InChI=1S/C11H21N/c1-2-5-10(4-1)7-8-11-6-3-9-12-11/h10-12H,1-9H2

InChI Key

BJACRYSSJIXZFR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CCC2CCCN2

Origin of Product

United States

Mechanistic Investigations of Reactions Involving 2 2 Cyclopentylethyl Pyrrolidine Derivatives

Elucidation of Reaction Pathways in Pyrrolidine (B122466) Ring Formation

The construction of the pyrrolidine ring, a fundamental scaffold in many natural products and pharmaceuticals, can be achieved through a variety of reaction pathways. Key strategies include intramolecular cyclization, cycloaddition reactions, and rearrangements.

One prevalent method is the intramolecular C-H amination of N-substituted alkyl chains. For instance, copper-catalyzed intramolecular C-H amination of N-fluoro amides has been studied mechanistically. These studies, supported by experimental and Density Functional Theory (DFT) calculations, propose a catalytic cycle involving a Cu(I)/Cu(II) pathway. The reaction is initiated by the cleavage of the N-F bond, followed by C-H activation and subsequent ring closure to form the pyrrolidine structure. The nature of the ligand on the copper catalyst and the halide on the amide have been shown to significantly influence the reaction's efficiency and pathway. nih.govbeilstein-journals.org

1,3-Dipolar cycloadditions represent another powerful tool for pyrrolidine synthesis, allowing for the direct construction of the five-membered ring with control over multiple stereocenters. organic-chemistry.org This method typically involves the reaction of an azomethine ylide with an alkene. The generation of the azomethine ylide can be achieved through various methods, including the reductive treatment of tertiary amides and lactams catalyzed by iridium complexes.

Other notable pathways include the intramolecular Schmidt reaction of ω-azido carboxylic acids promoted by triflic anhydride (B1165640) (Tf₂O) to yield 2-substituted pyrrolidines, and the ring contraction of pyridines via a photo-promoted reaction with silylborane. The latter proceeds through a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide intermediate.

Studies on Cyclization and Rearrangement Mechanisms

The formation of the pyrrolidine ring is often part of a more complex reaction cascade involving cyclization and rearrangement steps. For example, the synthesis of pyrrolidinedione derivatives from nitromethane (B149229) and coumarin (B35378) involves a Michael addition, a Nef-type rearrangement, and a final cyclization. Computational studies have shown that the tautomerization of a nitrosohydroxymethyl group to a hydroxy-N-hydroxyiminomethyl group is a crucial, high-energy step preceding the low-barrier cyclization.

Tandem reactions, such as the copper-catalyzed amination/cyanation/alkylation sequence of primary amine-tethered alkynes, provide a direct route to functionalized pyrrolidines. The proposed mechanism for this transformation suggests that the initial cyclization to an imine is a key step, driven by the Thorpe-Ingold effect, followed by the addition of the cyanide nucleophile.

Furthermore, palladium-catalyzed alkene carboamination reactions of (hetero)arylthianthrenium triflates have been shown to proceed through a syn-heteropalladation mechanistic pathway to afford pyrrolidine derivatives. nih.gov

Understanding Stereochemical Outcomes through Mechanistic Studies

Controlling the stereochemistry of the pyrrolidine ring is a critical aspect of its synthesis, and mechanistic studies are vital for understanding and predicting stereochemical outcomes. In the enantioselective lithiation of N-Boc-pyrrolidine using chiral diamines like sparteine, computational studies have been employed to correlate the observed enantioselectivity with the calculated energies of transition states for proton transfer. These studies suggest that steric hindrance can inhibit the formation of the pre-lithiation complex, thereby affecting the reaction's outcome.

In asymmetric 1,3-dipolar cycloadditions, the stereoselectivity at different positions of the pyrrolidine ring is dependent on the geometry of the azomethine ylide and the orientation of the substituents on the dipolarophile. This allows for the synthesis of various stereoisomers by carefully selecting the reaction components and catalysts.

Biocatalytic approaches, such as the use of transaminases for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, offer high enantioselectivity. The enzyme's active site dictates the stereochemical outcome of the amination, leading to the formation of a specific enantiomer.

Impact of Catalysis on Reaction Mechanisms in Pyrrolidine Synthesis

Catalysis plays a pivotal role in defining the reaction mechanism and efficiency of pyrrolidine synthesis. A wide array of catalysts, from transition metals to organocatalysts, have been employed.

Copper catalysts are widely used in C-H amination reactions. Mechanistic investigations have revealed that the catalytic cycle often involves changes in the oxidation state of copper (e.g., Cu(I)/Cu(II)). The ligand environment around the copper center, such as the use of tris(pyrazolyl)borate (Tpˣ) ligands, has a significant impact on the catalyst's efficiency, potentially by facilitating the oxidation of Cu(I) to Cu(II). beilstein-journals.org

Iridium catalysts , such as Vaska's complex, have been utilized in the reductive generation of azomethine ylides from amides and lactams for subsequent [3+2] cycloaddition reactions. Chiral iridacycle complexes have also been developed for the enantioselective synthesis of N-heterocycles from diols and primary amines through a "borrowing hydrogen" mechanism.

Organocatalysts , particularly those derived from proline, have seen extensive development. These catalysts can activate substrates through the formation of enamines or iminium ions, facilitating a wide range of asymmetric transformations. The mechanism of action often involves the formation of specific transition states stabilized by hydrogen bonding or other non-covalent interactions within the catalyst's chiral environment.

The choice of catalyst can also lead to divergent reaction pathways. For instance, highly efficient catalyst-tuned regio- and enantioselective hydroalkylation of 3-pyrrolines can yield either C2- or C3-alkylated pyrrolidines by switching between a cobalt or a nickel catalyst, respectively. nih.gov

Computational Probing of Transition States and Energy Profiles

For instance, in the copper-catalyzed intramolecular C-H amination, DFT calculations have been used to map out the free energy profile, identifying the rate-determining steps and the influence of the ligand on the reaction barrier. beilstein-journals.org Similarly, in the synthesis of pyrrolidinedione derivatives, computational studies have quantified the high energy barrier for a necessary tautomerization step, explaining the reaction's requirements.

Computational methods have also been crucial in understanding stereoselectivity. By calculating the energies of competing transition states leading to different stereoisomers, researchers can predict and rationalize the enantiomeric or diastereomeric excess observed experimentally. In the case of the enantioselective lithiation of N-Boc-pyrrolidine, DFT calculations correctly predicted the sense of induction and identified the lowest energy transition state.

Furthermore, computational studies on fluorinated pyrrolidines have shed light on how stereoelectronic effects, such as the gauche and anomeric effects, influence the conformational stability of the pyrrolidine ring, which in turn can impact its reactivity and biological activity. beilstein-journals.org

Advanced Spectroscopic Characterization of 2 2 Cyclopentylethyl Pyrrolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR, complemented by two-dimensional techniques, would be indispensable for the complete structural assignment of 2-(2-cyclopentylethyl)pyrrolidine.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit a series of multiplets in the upfield region, characteristic of saturated aliphatic systems. The chemical shifts can be predicted by considering the electronic environment of each proton.

Pyrrolidine (B122466) Ring Protons: The protons on the pyrrolidine ring would appear as complex multiplets. The proton at the C2 position, being adjacent to the nitrogen atom and the cyclopentylethyl substituent, would likely resonate in the range of 2.5-3.0 ppm. The protons on C3 and C4 would be expected around 1.6-1.9 ppm, while the protons on C5, adjacent to the nitrogen, would appear at approximately 2.8-3.2 ppm. The N-H proton would give rise to a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but typically falls in the range of 1.0-3.0 ppm for secondary amines.

Cyclopentylethyl Side Chain Protons: The protons of the ethyl linker and the cyclopentyl ring would also produce a series of overlapping multiplets. The methylene (B1212753) protons of the ethyl group (CH₂) would be diastereotopic and thus expected to show complex splitting patterns. The protons on the cyclopentyl ring would resonate in the typical range for cycloalkanes, approximately 1.0-1.8 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides crucial information about the number of distinct carbon environments and their functionalities. For this compound, one would expect to see signals for all 11 carbon atoms, although some of the cyclopentyl carbons might have very similar chemical shifts.

Pyrrolidine Ring Carbons: The C2 carbon, being bonded to the nitrogen and the side chain, would be the most downfield of the ring carbons, likely appearing around 60-65 ppm. The C5 carbon, also adjacent to the nitrogen, would be expected in the region of 45-50 ppm. The C3 and C4 carbons would be found further upfield, typically between 20-30 ppm. chemicalbook.comspectrabase.com

Cyclopentylethyl Side Chain Carbons: The carbons of the ethyl linker would resonate in the range of 30-40 ppm. The carbons of the cyclopentyl ring would show signals in the aliphatic region, generally between 25-45 ppm. docbrown.infochemicalbook.com

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrrolidine C2-H2.5 - 3.0 (m)60 - 65
Pyrrolidine C3-H₂1.6 - 1.9 (m)20 - 30
Pyrrolidine C4-H₂1.6 - 1.9 (m)20 - 30
Pyrrolidine C5-H₂2.8 - 3.2 (m)45 - 50
Pyrrolidine N-H1.0 - 3.0 (br s)-
Ethyl CH₂ (alpha to pyrrolidine)1.4 - 1.7 (m)35 - 40
Ethyl CH₂ (beta to pyrrolidine)1.3 - 1.6 (m)30 - 35
Cyclopentyl CH1.5 - 1.8 (m)40 - 45
Cyclopentyl CH₂1.0 - 1.8 (m)25 - 35

For a molecule with numerous overlapping signals in the ¹H NMR spectrum, two-dimensional NMR techniques are essential for unambiguous assignment.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the connectivity between adjacent protons. For instance, it would show correlations between the C2 proton of the pyrrolidine ring and the protons on C3 as well as the adjacent methylene group of the ethyl side chain. This would allow for the tracing of the entire spin system of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon to which it is directly attached. This technique is invaluable for assigning the ¹³C NMR signals based on the more readily interpretable ¹H NMR spectrum. For example, the proton signal at ~2.5-3.0 ppm would show a cross-peak with the carbon signal at ~60-65 ppm, confirming their direct bond and assigning them to the C2 position. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₁H₂₁N), the nominal molecular weight is 167.

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 167. The fragmentation of substituted pyrrolidines is well-documented and typically involves the cleavage of the substituent at the α-position to the nitrogen atom. A major fragmentation pathway would likely be the loss of the cyclopentylethyl group, leading to the formation of the pyrrolidinium (B1226570) ion or related fragments. Another common fragmentation is the loss of a hydrogen atom to give a stable iminium cation.

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Proposed Fragment
167[M]⁺ (Molecular Ion)
166[M-H]⁺
70[C₄H₈N]⁺ (Pyrrolidinyl cation after side chain cleavage)
84[C₅H₁₀N]⁺ (Iminium ion from ring opening)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be characterized by the following absorptions:

N-H Stretch: A weak to medium absorption band in the region of 3300-3500 cm⁻¹ would be indicative of the secondary amine N-H stretching vibration. This band is often broad.

C-H Stretch: Strong absorptions in the region of 2850-2960 cm⁻¹ would correspond to the C-H stretching vibrations of the numerous sp³-hybridized carbons in the pyrrolidine and cyclopentyl rings and the ethyl chain. nist.govnist.govresearchgate.net

N-H Bend: A medium intensity band around 1590-1650 cm⁻¹ could be attributed to the N-H bending vibration.

C-N Stretch: The C-N stretching vibration would likely appear in the fingerprint region, typically between 1000-1250 cm⁻¹.

Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-HStretch3300 - 3500 (weak-medium, broad)
C-H (sp³)Stretch2850 - 2960 (strong)
N-HBend1590 - 1650 (medium)
C-NStretch1000 - 1250 (medium)

Chiroptical Spectroscopy for Stereochemical Assignment

Since this compound is a chiral molecule, with a stereocenter at the C2 position of the pyrrolidine ring, chiroptical techniques such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) would be necessary to determine its absolute configuration (R or S). These techniques measure the differential absorption or rotation of left and right circularly polarized light by a chiral molecule.

The sign and magnitude of the Cotton effect in the CD or ORD spectrum are characteristic of the spatial arrangement of the chromophores and substituents around the chiral center. While the pyrrolidine ring itself does not have a strong chromophore in the accessible UV-Vis region, derivatization with a chromophoric group or the inherent electronic transitions of the amine functionality at low wavelengths could potentially be used for stereochemical analysis. The interpretation of the chiroptical spectra would likely require comparison with data from structurally related chiral pyrrolidines or by using computational methods to predict the spectra for both the (R) and (S) enantiomers. spectrabase.com

Computational Chemistry Approaches for 2 2 Cyclopentylethyl Pyrrolidine

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic structure and predicting the reactivity of pyrrolidine-containing molecules. arabjchem.orgresearchgate.net DFT methods are used to calculate electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for assessing chemical reactivity. arabjchem.org For instance, studies on pyrrolidine-functionalized fullerenes using the B3LYP/6-31G(d) method have shown how functionalization alters electronic properties, transforming the molecule into an n-type semiconductor and enhancing its electrophilicity. researchgate.net

In the context of 2-(2-Cyclopentylethyl)pyrrolidine, DFT calculations could predict regions of the molecule that are susceptible to nucleophilic or electrophilic attack. The nitrogen atom in the pyrrolidine (B122466) ring, with its lone pair of electrons, is a key site for chemical reactions. The basicity of this nitrogen is influenced by the substituents on the ring. nih.gov DFT calculations can quantify this basicity and predict how the cyclopentylethyl group affects the electronic environment of the pyrrolidine scaffold. Furthermore, DFT has been used to study Fe(IV)-oxo species with proline-derived ligands, demonstrating its utility in analyzing complex metal-ligand interactions and their reactivity in processes like C-H bond activation. nih.gov

Table 1: Representative Electronic Properties Calculated with DFT for Pyrrolidine Derivatives This table presents example data from related compounds to illustrate the outputs of DFT calculations.

PropertyCalculated ValueSignificance
HOMO EnergyHigh values indicate a greater tendency to donate electrons. arabjchem.orgPredicts susceptibility to electrophilic attack.
LUMO EnergyLow values indicate a greater tendency to accept electrons. arabjchem.orgPredicts susceptibility to nucleophilic attack.
HOMO-LUMO GapA small gap suggests higher reactivity. nih.govIndicates molecular stability and reactivity.
Dipole Moment (μ)Varies with substitution.Influences solubility and intermolecular interactions. researchgate.net

Source: Adapted from studies on various pyrrolidine derivatives. arabjchem.orgnih.govresearchgate.net

Computational simulations are invaluable for elucidating the step-by-step mechanisms of chemical reactions involving pyrrolidine rings. nih.govrsc.org DFT and other quantum chemical methods can map the potential energy surface of a reaction, identifying intermediates, transition states, and calculating the associated energy barriers. nih.govresearchgate.net

For example, a quantum chemical study on the synthesis of pyrrolidinedione derivatives detailed the entire reaction mechanism, including a Michael addition, a Nef-type rearrangement, and the final cyclization to form the pyrrolidine ring. nih.govrsc.org The calculations revealed the energy barriers for each step. The cyclization step to form the pyrrolidine ring was found to have a very low activation energy (11.9 kJ mol⁻¹) once the precursor was in the correct tautomeric form, although the tautomerization itself had a high barrier (178.4 kJ mol⁻¹). nih.govrsc.org Similarly, mechanistic studies on copper-catalyzed intramolecular C-H amination to form pyrrolidines have used DFT to compare different reaction pathways and understand the role of the catalyst and ligands. acs.org For this compound, these methods could be used to simulate its synthesis or predict its metabolic pathways by identifying the most likely sites of enzymatic action and the energy required for such transformations.

Table 2: Example Energy Barriers in Pyrrolidine Synthesis This table shows calculated activation energies for key steps in the formation of a pyrrolidinedione derivative, illustrating the type of data obtained from reaction mechanism simulations.

Reaction StepSystemActivation Energy (kJ mol⁻¹)
Michael AdditionDeprotonated nitromethane (B149229) to coumarin (B35378)21.7 rsc.org
Oxygen Migration (Nef-type)Water-assisted142.4 rsc.org
TautomerizationFor cyclization178.4 nih.govrsc.org
Cyclization (Ring Formation)Protonated lactone group11.9 nih.govrsc.org

Source: Data from quantum chemical studies on pyrrolidinedione synthesis. nih.govrsc.org

Studies on proline, a substituted pyrrolidine, show that substituents on the ring control the preferred pucker mode (Cγ-exo or Cγ-endo). nih.gov For example, a bulky tert-butyl group strongly favors a pseudoequatorial orientation, which in turn dictates the ring's puckering. nih.gov The solvent environment can also affect the conformational equilibrium. researchgate.net For this compound, a thorough conformational analysis would involve rotating the bonds connecting the cyclopentyl group to the ethyl side chain and the ethyl group to the pyrrolidine ring, in addition to analyzing the puckering of the pyrrolidine ring itself. A computational protocol based on DFT, validated against higher-level theories, can determine the relative stability of the numerous possible conformers, which is crucial for understanding how the molecule will present itself to a biological target. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a molecule, such as this compound, binds to a macromolecular target, typically a protein receptor or enzyme. nih.govmedium.com This method explores possible binding orientations (poses) of the ligand within the target's binding site and estimates the strength of the interaction using a scoring function. medium.comnih.gov

Docking studies are widely applied to pyrrolidine derivatives to guide the design of new inhibitors for various diseases. nih.govnih.gov For instance, docking simulations have been used to identify the binding mode of pyrrolidine derivatives as inhibitors of the Mcl-1 protein (an anti-apoptotic target in cancer) and the Cdk5/p25 complex (implicated in Alzheimer's disease). nih.govnih.gov These simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the protein's active site. tandfonline.com For this compound, docking could be used to screen for potential protein targets and to hypothesize its mechanism of action if it were to exhibit biological activity.

The primary outputs of molecular docking are the predicted binding poses and their associated binding affinities. nih.govresearchgate.net A binding mode describes the specific orientation and conformation of the ligand within the protein's binding pocket. researchgate.net A low root-mean-square deviation (RMSD) of less than 2.0 Å between a predicted pose and an experimentally determined one is generally considered a successful prediction. elifesciences.org

Binding affinity, often expressed as a score or estimated free energy of binding (e.g., in kJ/mol or kcal/mol), quantifies the strength of the ligand-protein interaction. medium.comnih.gov In many scoring functions, a more negative value indicates a stronger predicted affinity. medium.com For example, in a study to identify novel inhibitors for the Cdk5/p25 complex, candidate molecules were selected for further analysis if their docking score was better than that of a known reference compound. nih.gov The stability of these predicted binding poses can be further validated using more computationally intensive methods like molecular dynamics (MD) simulations. tandfonline.comtandfonline.com MD simulations can confirm whether the ligand remains stably bound in the predicted orientation over time. nih.gov

Table 3: Representative Molecular Docking and Binding Energy Results for Pyrrolidine Derivatives This table provides illustrative data from docking studies on various pyrrolidine-based inhibitors.

Target ProteinLigand TypeDocking Score/Binding EnergyKey Interacting Residues
Mcl-1Pyrrolidine Derivative-Not specified in abstract. nih.gov
Cdk5/p25Pyrrolidine-2,3-dione (B1313883)Binding Free Energy < -113.10 kJ/molOccupied ATP-binding site. nih.gov
DPP8Pyrrolidine/Isoindoline Derivative-Glu 275, Glu 276, Tyr 787. tandfonline.com
GPX4Spiro[pyrrolidine-oxindole]Lowest free energy for new design.Not specified in abstract. scispace.com

Source: Adapted from molecular modeling studies. nih.govnih.govtandfonline.comscispace.com

In Silico Studies of Molecular Properties Relevant to Biological Activity

In silico methods are crucial for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. researchgate.netnih.gov These predictions help to assess the "drug-likeness" of a molecule early in the discovery process, saving time and resources. nih.govaudreyli.com Important physicochemical properties that are often calculated include lipophilicity (logP), aqueous solubility (logS), polar surface area (PSA), and blood-brain barrier penetration (logBB). nih.govfigshare.com

For pyrrolidine derivatives, QSAR (Quantitative Structure-Activity Relationship) models are often developed to correlate calculated molecular descriptors with biological activity. nih.govtandfonline.com These models can then be used to predict the activity of new, unsynthesized compounds. tandfonline.com For this compound, a full in silico ADMET profile could be generated. This would involve calculating properties like its predicted solubility, permeability (e.g., using Caco-2 cell models), potential for inhibiting cytochrome P450 enzymes, and potential toxicity risks, such as hERG inhibition or mutagenicity. nih.govresearchgate.net This profile would provide a comprehensive overview of its potential behavior in a biological system. nih.gov

Catalytic Applications of Pyrrolidine Based Systems

Organocatalysis Utilizing Pyrrolidine (B122466) Scaffolds

Asymmetric organocatalysis, a field that uses small, chiral organic molecules to catalyze enantioselective transformations, has been profoundly impacted by pyrrolidine derivatives. nih.govnih.gov The natural amino acid L-proline is considered a foundational organocatalyst, capable of catalyzing intermolecular aldol (B89426) reactions with significant enantioselectivities. nih.gov This discovery sparked the rapid development of organocatalysis as a powerful tool for building complex molecular architectures. nih.govnih.gov

The catalytic prowess of the pyrrolidine scaffold stems from its ability to form key reactive intermediates with carbonyl compounds. mdpi.com Chiral secondary amines, such as proline and its derivatives, can activate aldehydes or ketones through the formation of a nucleophilic enamine or an electrophilic iminium ion. mdpi.com This dual mode of activation allows a single catalyst to promote a wide array of chemical reactions. Over the past two decades, a deeper understanding of organocatalytic mechanisms has enabled the fine-tuning of existing catalysts and the design of entirely new molecular entities to catalyze challenging transformations. nih.govnih.gov

The pyrrolidine scaffold is central to many asymmetric syntheses. The seminal Hajos-Parrish-Eder-Sauer-Wiechert reaction, an intramolecular aldol reaction catalyzed by proline, was an early landmark. nih.gov This was later extended to highly effective intermolecular reactions. The general mechanism for many of these reactions involves the formation of an enamine from the catalyst and a ketone, or an iminium ion from the catalyst and an α,β-unsaturated aldehyde. These intermediates then react with an electrophile or nucleophile, respectively, with the chiral environment of the catalyst directing the stereochemical outcome.

Researchers have developed a vast library of pyrrolidine-based catalysts by modifying the basic proline structure to enhance reactivity and selectivity. For instance, diarylprolinol silyl (B83357) ethers, developed independently by Jørgensen and Hayashi, are exceptionally effective for the asymmetric functionalization of aldehydes. nih.govnih.gov Other modifications include the attachment of bulky groups, hydrogen-bond donors (like amides or sulfonamides), or rigid bicyclic structures to improve stereocontrol. nih.gov These catalysts have been successfully applied to a diverse range of asymmetric reactions, including Michael additions, Diels-Alder cycloadditions, and aldol reactions, consistently delivering products with high enantiomeric excess. nih.govmdpi.comrsc.org

Table 1: Performance of Pyrrolidine-Based Organocatalysts in Asymmetric Reactions

Illustrative examples of asymmetric reactions catalyzed by various pyrrolidine derivatives, showcasing their effectiveness.

Catalyst TypeReactionSubstratesYield (%)Enantiomeric Excess (ee, %)Reference
L-ProlineIntermolecular Aldol ReactionAcetone and various aldehydesVariesOften >90 nih.gov
Diarylprolinol Silyl EtherMichael AdditionAldehydes and nitro-olefinsHighUp to 99 nih.govnih.gov
cis-2,5-Disubstituted PyrrolidineMichael Additionα,β-Unsaturated aldehydes and nitromethane (B149229)Up to 91>99 rsc.org
Prolinamide DerivativesMichael AdditionAldehydes and β-nitroalkenesGoodHigh nih.gov

Metal-Catalyzed Reactions Involving Pyrrolidine Ligands

Beyond organocatalysis, the pyrrolidine framework is a crucial component of chiral ligands used in transition metal catalysis. exlibrisgroup.com The ability to easily modify the structure of pyrrolidine-based ligands allows for precise steric and electronic tuning of the metal center's environment, which is critical for achieving high efficiency and selectivity in asymmetric reactions. exlibrisgroup.com These ligands coordinate with a wide range of transition metals—including copper, rhodium, iridium, cobalt, and nickel—to create catalysts for transformations such as hydrogenations, hydroaminations, C-H functionalizations, and cycloadditions. exlibrisgroup.comresearchgate.netorganic-chemistry.org

The development of novel catalytic systems often involves the synthesis of new pyrrolidine-based ligands designed for specific chemical transformations. For example, transition metal-catalyzed [2+2+2] cycloadditions of diynes with unsaturated partners are a powerful method for constructing pyrrolidine-fused ring systems. researchgate.net Researchers have developed cobalt(III) precatalysts that can be directly applied in these reactions without the need for reducing agents, simplifying the catalytic procedure. researchgate.net

In another area, copper complexes featuring tris(pyrazolyl)borate (Tpx) ligands have been developed for the intramolecular C-H amination of N-halide amides to synthesize pyrrolidines and piperidines. acs.orgnih.gov These systems demonstrate how the ligand structure can be modified to control product formation and catalyst stability. By altering the substituents on the pyrazolyl rings of the Tpx ligand, researchers can fine-tune the steric and electronic properties of the copper center, influencing reaction outcomes. acs.org Similarly, catalyst-tuned hydroalkylation reactions of 3-pyrrolines use different metal catalysts (cobalt vs. nickel) with the same class of chiral BOX ligands to achieve divergent regioselectivity, yielding either C2- or C3-alkylated pyrrolidines. organic-chemistry.org

Understanding the reaction mechanism is key to optimizing catalyst performance and expanding its applications. Detailed mechanistic studies, combining experimental and computational methods, have been conducted on several pyrrolidine-based catalytic systems.

For the copper-catalyzed intramolecular C-H amination, studies have isolated and characterized key intermediates, such as a fluorinated copper(II) complex, providing direct evidence for the mechanistic pathway. acs.orgnih.gov Investigations into the effect of the halide (N-F vs. N-Cl) on the starting amide revealed that N-fluoro amides lead to higher product yields, highlighting the subtle electronic effects at play. acs.orgnih.gov Computational studies have suggested that the reaction proceeds via a single-electron transfer (SET) step followed by ring closing. nih.gov

In a different system, the B(C₆F₅)₃-catalyzed dehydrogenation of pyrrolidines to form pyrroles was investigated. acs.org Mechanistic studies revealed that the reaction likely proceeds through a B(C₆F₅)₃-mediated hydride abstraction from the carbon alpha to the nitrogen, generating an iminium borohydride (B1222165) intermediate. This intermediate is then deprotonated to form a dihydropyrrole, which undergoes a second dehydrogenation step to yield the final pyrrole (B145914) product. acs.org

Table 2: Examples of Metal-Catalyzed Reactions Using Pyrrolidine-Based Ligand Systems

A summary of various metal-catalyzed reactions where pyrrolidine derivatives or their products are central, highlighting the diversity of these catalytic systems.

Catalyst SystemReaction TypeKey FeaturesProductReference
[TpiPr2Cu(NCMe)]Intramolecular C-H AminationEffective for synthesis of both pyrrolidines and piperidines from N-fluoro amides.Substituted Pyrrolidines acs.orgnih.gov
B(C₆F₅)₃DehydrogenationConverts readily available pyrrolidines into valuable pyrroles under catalytic conditions.Pyrroles acs.org
Co or Ni catalyst with Chiral BOX LigandsRegiodivergent HydroalkylationCatalyst-controlled selectivity for C2- or C3-alkylation of 3-pyrrolines.C2- or C3-Alkylated Pyrrolidines organic-chemistry.org
CpCo(III) Complexes[2+2+2] CycloadditionDirectly applicable precatalysts for constructing pyrrolidine-fused systems.Pyrrolidine-fused Pyridones researchgate.net

Molecular Interactions and Biological Activities of 2 2 Cyclopentylethyl Pyrrolidine Analogues

In Vitro Enzyme Inhibition Studies and Molecular Mechanisms

Analogues of 2-(2-Cyclopentylethyl)pyrrolidine have been investigated for their ability to inhibit specific enzymes, offering insights into their potential therapeutic applications.

Inhibition of Specific Enzyme Classes (e.g., Phosphodiesterases, Cyclooxygenases)

Phosphodiesterases (PDEs):

Phosphodiesterases are a group of enzymes that break down cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), important second messengers in various cellular signaling pathways. nih.gov Inhibition of these enzymes can lead to a range of physiological effects, including smooth muscle relaxation and vasodilation. nih.gov

Research into pyrrolidine (B122466) derivatives has shown their potential as PDE inhibitors. For instance, studies have focused on designing potent and selective PDE2 inhibitors by modifying existing PDE4 inhibitor scaffolds. nih.gov This approach involves optimizing the interaction with the PDE2 active site, which binds cGMP, while minimizing activity against PDE4, which binds cAMP. nih.gov The development of such selective inhibitors is crucial for targeting specific disease pathways. nih.gov

Cyclooxygenases (COXs):

Cyclooxygenase (COX) enzymes are key to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. mdpi.com There are two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is often induced during inflammation. mdpi.com

Certain pyrrolidine-2,5-dione derivatives have been identified as potent and selective inhibitors of COX-2. ebi.ac.uknih.gov For example, compound 13e, a member of this class, exhibited an IC50 value of 0.98 μM for COX-2, with a selectivity index of 31.5 over COX-1. ebi.ac.uknih.gov The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents, as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. mdpi.com

Interestingly, another pyrrolidine derivative, pyrrolidine dithiocarbamate (B8719985) (PDTC), has been shown to increase the expression of COX-2 in certain cell lines. nih.gov This effect is thought to be mediated by its ability to transport copper ions into cells, highlighting the diverse and sometimes opposing biological activities that can be observed within a class of related compounds. nih.gov

Elucidation of Molecular Binding Mechanisms

The binding mechanisms of pyrrolidine analogues to their target enzymes are crucial for understanding their inhibitory activity and for the rational design of more potent and selective compounds.

For COX-2 inhibitors, molecular docking studies have revealed that selective inhibitors form significant interactions with amino acid residues in a secondary pocket of the COX-2 enzyme. ebi.ac.uknih.gov This additional binding interaction is not present in COX-1, providing a structural basis for the observed selectivity. ebi.ac.uknih.gov

In the case of PDE2 inhibitors derived from PDE4 scaffolds, X-ray crystallography has shown that these new inhibitors bind to the PDE2 enzyme in a manner similar to cGMP. nih.gov This contrasts with the cAMP-like binding mode observed in PDE4, explaining the shift in selectivity. nih.gov

Receptor Ligand Binding Investigations (In Vitro)

The interaction of this compound analogues with various receptors has also been a subject of investigation. One notable example is the discovery of (2R-trans)-2-butyl-5-heptylpyrrolidine, a potent and selective ligand for sigma receptors, which was isolated from a strain of Streptomyces longispororuber. nih.gov

This compound demonstrated high affinity for the sigma-1 receptor subtype, with an IC50 value of 2.0 nM. nih.gov It also showed selectivity over the sigma-2 receptor (IC50 = 22.7 nM) and the dopamine (B1211576) D2 receptor (IC50 > 40,000 nM). nih.gov The synthesized (2S-trans)- and (±)-cis-isomers of this compound were also found to be high-affinity sigma ligands. nih.gov

Characterization of Biological Activities at a Molecular Level (In Vitro Cellular Assays)

The biological effects of this compound analogues have been further characterized through in vitro cellular assays, revealing their potential as antiproliferative and antimicrobial agents.

Antiproliferative Effects (in vitro cell lines)

Several novel compounds containing the pyrrolidine scaffold have demonstrated potent antiproliferative activity against various human cancer cell lines. In one study, twenty-three new compounds were evaluated, with compounds 20 and 27 showing significant cytotoxic effects against Jurkat, MCF-7, and HCT116 cells, with IC50 values in the low micromolar range, and in some cases, exceeding the potency of the established anticancer drug cisplatin. researchgate.net

Further investigation into the mechanism of action of one such compound, MB-591, revealed that it induces cell cycle arrest in the S and G2/M phases, triggers apoptosis through caspase-9 and PARP cleavage, and causes DNA damage and mitochondrial dysfunction. researchgate.net Interestingly, MB-591 was also found to selectively induce autophagy in cisplatin-resistant ovarian cancer cells, suggesting a potential strategy to overcome drug resistance. researchgate.net

The antiproliferative activity of these compounds is often linked to their ability to induce apoptosis and disrupt key cellular processes. The following table summarizes the IC50 values for selected pyrrolidine analogues against different cancer cell lines.

CompoundCell LineIC50 (µM)
Compound 20 Jurkat< 10
MCF-7< 10
HCT116< 10
Compound 27 Jurkat< 10
MCF-7< 10
HCT116< 10
MB-591 A2780 (cisplatin-sensitive)Potent
A2780 cis (cisplatin-resistant)Less Potent

Antimicrobial Activity (in vitro assays)

The pyrrolidine ring is a common structural motif in many natural and synthetic compounds with antimicrobial properties. nih.govbiointerfaceresearch.com

Antibacterial Activity:

Derivatives of pyrrolidine-2,3-dione (B1313883) have been synthesized and evaluated for their effectiveness against Staphylococcus aureus, a significant human pathogen. nih.gov These compounds have shown promise against both planktonic (free-floating) and biofilm-forming bacteria. nih.gov The inclusion of additional heteroatoms in the diamine side chain was found to be crucial for their antimicrobial activity. nih.gov

Thiazole-based pyrrolidine derivatives have also been investigated as potential antibacterial agents. biointerfaceresearch.com One such compound, a 4-F-phenyl derivative, selectively inhibited the growth of Gram-positive bacteria, including S. aureus and Bacillus cereus, with minimal toxicity to mammalian cells. biointerfaceresearch.com

Antifungal Activity:

In addition to their antibacterial effects, some pyrrolidinedione analogues have demonstrated antifungal activity against oral pathogens like Candida albicans. unimi.it The most promising compound in one study showed significant activity against both Streptococcus mutans and C. albicans, comparable to the effects of chlorhexidine, a widely used oral antiseptic. unimi.it

The following table provides a summary of the antimicrobial activities of selected pyrrolidine analogues.

Compound ClassTarget OrganismActivity
Pyrrolidine-2,3-diones Staphylococcus aureus (planktonic and biofilm)Potent antibiofilm properties (MBEC = 32 µg/mL for some analogs) nih.gov
Thiazole-based pyrrolidines Staphylococcus aureusInhibition zone of 30.53 ± 0.42 mm at 400 µg
Bacillus cereusInhibition zone of 21.70 ± 0.36 mm at 400 µg
2,3-Pyrrolidinedione analogues Streptococcus mutansSignificant antimicrobial activity unimi.it
Candida albicansSignificant antifungal activity unimi.it

Analytical Methodologies for 2 2 Cyclopentylethyl Pyrrolidine

Chromatographic Method Development and Validation

Chromatography is a cornerstone for the separation and analysis of 2-(2-Cyclopentylethyl)pyrrolidine from complex matrices. Techniques such as HPLC and GC-MS are pivotal for assessing purity, determining concentration, and resolving enantiomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment and quantitative analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method is typically suitable for a compound like this compound.

Method development would involve optimizing several key parameters to achieve adequate separation from potential impurities and degradation products. The selection of a stationary phase, typically a C18 column, provides a nonpolar surface for the separation of compounds based on their hydrophobicity. The mobile phase composition, often a mixture of an organic solvent like acetonitrile or methanol and an aqueous buffer, is adjusted to control the retention and elution of the analyte. The pH of the buffer can be critical for controlling the ionization state of the pyrrolidine (B122466) nitrogen, thereby affecting its retention characteristics.

Validation of the HPLC method is performed according to established guidelines to ensure its suitability. This process includes demonstrating specificity, linearity over a defined concentration range, accuracy, precision, and robustness. nih.govpensoft.net The limit of detection (LOD) and limit of quantitation (LOQ) are also established to define the sensitivity of the method. nih.gov Quantitative analysis is typically performed using a UV detector, although the lack of a strong chromophore in this compound may necessitate detection at lower wavelengths (e.g., 200-225 nm) or the use of alternative detection methods. pensoft.net

Table 1: Illustrative HPLC Parameters for Analysis of Pyrrolidine Derivatives

Parameter Typical Setting Purpose
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) Stationary phase for reversed-phase separation.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3-7) Eluent system to control analyte retention.
Elution Mode Isocratic or Gradient Constant or varied mobile phase composition.
Flow Rate 1.0 mL/min Controls the speed of the separation. researchgate.net
Column Temp. 25-30 °C Ensures reproducible retention times. pensoft.net
Detection UV at 225 nm Monitors the analyte as it elutes from the column.

| Injection Vol. | 10-20 µL | Volume of sample introduced into the system. |

Chiral Chromatography for Enantiomeric Purity Assessment

This compound possesses a chiral center at the second position of the pyrrolidine ring, meaning it can exist as a pair of enantiomers (R and S forms). Since enantiomers often exhibit different biological activities, it is crucial to separate and quantify them. mdpi.comasianpubs.org Chiral chromatography is the definitive method for assessing enantiomeric purity. lcms.czgcms.cz

Two primary strategies are employed for chiral separation via chromatography:

Direct Separation: This approach utilizes a Chiral Stationary Phase (CSP). CSPs are designed to have stereospecific interactions with enantiomers, leading to different retention times. nih.gov Polysaccharide-based columns, such as those with cellulose (B213188) or amylose derivatives (e.g., Chiralcel OD, Chiralpak AD), are widely effective. asianpubs.org The mobile phase, typically a mixture of a nonpolar solvent like n-hexane and an alcohol modifier such as ethanol or isopropanol, is carefully optimized to maximize enantiomeric resolution. researchgate.netresearchgate.net

Indirect Separation: This method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. nih.gov These diastereomers have different physicochemical properties and can be separated on a standard, achiral column (like a C18 column). mdpi.comnih.gov An example of a CDA suitable for reacting with the secondary amine of the pyrrolidine ring is (S)-(-)-N-(trifluoroacetyl)pyrrolidine-2-carbonyl chloride (L-TPC). nih.gov

Method validation for chiral separations focuses on the resolution between the enantiomer peaks and the accurate quantification of the minor enantiomer in the presence of the major one. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) in Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rjptonline.org It is well-suited for the analysis of volatile and thermally stable compounds. For this compound, GC-MS can be used for identification, purity determination, and quantification, particularly of volatile impurities. nih.gov

In GC-MS, the sample is vaporized and separated on a capillary column (e.g., HP-1, Rxi-5 MS). researchgate.netmdpi.com As components elute from the column, they enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum serves as a molecular "fingerprint," allowing for highly confident identification of the compound by matching it against spectral libraries. nih.gov GC-MS is also highly sensitive, enabling the detection of trace-level components. researchgate.net

For quantitative analysis, a specific ion unique to the target compound can be monitored using selected ion monitoring (SIM) mode, which provides enhanced sensitivity and selectivity compared to scanning the full mass range.

Table 2: Typical GC-MS Parameters for Analysis

Parameter Typical Setting Purpose
Column Fused Silica Capillary (e.g., 30 m x 0.25 mm) Provides high-resolution separation of volatile compounds.
Stationary Phase 5% Phenyl Polysiloxane (e.g., DB-5, HP-5MS) Common non-polar phase for general-purpose analysis.
Carrier Gas Helium Inert gas to carry the sample through the column.
Inlet Temperature 250 °C Ensures rapid vaporization of the sample.
Oven Program Temperature gradient (e.g., 50 °C to 280 °C) Separates compounds based on boiling points.
Ionization Mode Electron Ionization (EI) at 70 eV Standard ionization method for creating reproducible mass spectra.

| MS Detector | Quadrupole or Ion Trap | Mass analyzer for separating ions. |

Spectrophotometric Methods for Detection and Quantification

Spectrophotometric methods, particularly UV-Visible spectroscopy, are based on the absorption of light by a molecule. While simple and rapid, their direct application to this compound is limited. The compound lacks a significant chromophore, the part of a molecule responsible for absorbing light in the UV-Vis region. As a result, it exhibits low intrinsic absorbance, making sensitive and selective quantification challenging. researchgate.net

To overcome this limitation, spectrophotometric analysis of this compound typically relies on derivatization. nih.gov By reacting the pyrrolidine with a specific reagent, a new, highly colored, or fluorescent product is formed. The absorbance or fluorescence of this new product, which is proportional to the concentration of the original analyte, can then be measured. This indirect approach significantly enhances the sensitivity and selectivity of the spectrophotometric method.

Derivatization for Enhanced Analytical Detection

Derivatization is the process of chemically modifying an analyte to produce a new compound with properties that are more suitable for a given analytical method. journalajacr.com For this compound, derivatization primarily targets the secondary amine of the pyrrolidine ring to achieve two main goals:

Enhancing Detector Response: To improve detection in HPLC or spectrophotometry, a derivatizing agent that introduces a chromophore or a fluorophore is used. journalajacr.com For example, reacting the analyte with fluorescamine in an alkaline medium produces a highly fluorescent product, allowing for sensitive detection using a fluorescence detector. researchgate.net This is advantageous because the reagent itself is non-fluorescent. researchgate.net

Enabling Chiral Separation: As mentioned in section 8.1.2, reacting the enantiomers with a single, pure enantiomer of a chiral derivatizing agent (CDA) creates a pair of diastereomers. This is a common and effective strategy for determining enantiomeric purity on standard achiral columns. nih.gov

The choice of derivatizing agent depends on the analytical technique and the desired outcome. The reaction should be rapid, quantitative, and produce a stable product.

Table 3: Common Derivatizing Agents and Their Applications

Derivatizing Agent Target Functional Group Analytical Enhancement Technique(s)
Fluorescamine Primary/Secondary Amines Adds a fluorophore for highly sensitive detection. researchgate.net HPLC-Fluorescence, Spectrofluorometry
(S)-(-)-N-(trifluoroacetyl) pyrrolidine-2-carbonyl chloride (L-TPC) Amines Forms diastereomers for chiral separation. nih.gov GC-MS, HPLC-UV
4-Nitrobenzoic acid Amines Forms diastereomers for chiral separation on a CSP. researchgate.net Chiral HPLC-UV
N-Boc-proline Amines Forms diastereomers for chiral separation. nih.gov HPLC-UV

| 1-Naphthalenyl hydrazine | Carbonyls (not for parent compound) | Adds a fluorophore to carbonyl-containing metabolites or impurities. nih.gov | HPLC-Fluorescence |

Future Directions and Research Perspectives

Innovations in Green and Sustainable Synthetic Methodologies for Pyrrolidine (B122466) Systems

The principles of green chemistry are increasingly pivotal in the synthesis of nitrogen-containing heterocycles like pyrrolidines. nih.gov Future research will undoubtedly prioritize the development of eco-friendly methods to construct the pyrrolidine scaffold present in molecules such as 2-(2-Cyclopentylethyl)pyrrolidine. Key areas of innovation include:

Biocatalysis: The use of enzymes offers a powerful and sustainable route to chiral pyrrolidines. nih.govfigshare.comcaltech.edu Engineered enzymes, such as evolved cytochrome P411 variants, have demonstrated the ability to catalyze intramolecular C(sp³)–H amination of organic azides to form pyrrolidine derivatives with high enantioselectivity. nih.govfigshare.comcaltech.edu This "new-to-nature" enzymatic approach can be integrated with other biocatalytic steps to rapidly build molecular complexity under mild conditions. nih.govacs.org For instance, the synthesis of highly functionalized pyrrolidine-2,3-diones has been achieved using laccase from Myceliophthora thermophila. rsc.org

Catalyst-Free and Solvent-Free Reactions: A significant advancement in green synthesis is the development of one-pot, multi-component reactions that proceed without a catalyst and in environmentally benign solvents like ethanol-water mixtures. rsc.org These methods offer high yields and avoid the need for toxic solvents and chromatographic purification. rsc.org

Renewable Feedstocks and Supramolecular Catalysis: There is a growing interest in utilizing biomass-derived starting materials, such as levulinic acid, for the synthesis of pyrrolidone derivatives. researchgate.net Furthermore, the use of green and recyclable catalysts, like β-cyclodextrin in water-ethanol solvent systems, provides an eco-efficient pathway to highly substituted pyrrolidine-2-ones. rsc.org Natural carbohydrate-based solid acid catalysts, derived from cellulose (B213188) and starch, have also been developed for the diastereoselective synthesis of substituted pyrrolidines. acs.org

Microwave-Assisted Organic Synthesis (MAOS): MAOS has emerged as a tool to enhance synthetic efficiency and align with green chemistry principles in the production of pyrrolidines. nih.gov

These sustainable methodologies represent a significant shift away from traditional synthetic routes that often rely on harsh reagents and generate substantial waste. thieme-connect.com The table below summarizes some of the innovative green synthesis approaches for pyrrolidine systems.

MethodologyKey FeaturesExample Application
Biocatalysis High enantioselectivity, mild reaction conditions. nih.govfigshare.comcaltech.edursc.orgSynthesis of chiral pyrrolidines via enzymatic intramolecular C-H amination. nih.govfigshare.comcaltech.edu
Multi-component Domino Reactions One-pot synthesis, catalyst-free, green solvents (e.g., EtOH/H₂O). rsc.orgFormation of polycyclic pyrrolidine-fused spirooxindoles. rsc.org
Supramolecular Catalysis Use of recyclable catalysts like β-cyclodextrin, metal-free. rsc.orgSynthesis of substituted pyrrolidine-2-ones. rsc.org
Natural Solid Acid Catalysis Employs biodegradable and renewable catalysts like cellulose sulfuric acid. acs.orgDiversity-oriented synthesis of functionalized pyrrolidines. acs.org
Renewable Feedstocks Utilizes biomass-derived materials like levulinic acid. researchgate.netresearchgate.netProduction of N-substituted-5-methyl-2-pyrrolidones. researchgate.netresearchgate.net

Application of Machine Learning and Artificial Intelligence in Predicting Pyrrolidine Reactivity and Properties

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research by enabling the rapid prediction of molecular properties and reaction outcomes. For pyrrolidine derivatives like this compound, these computational tools can accelerate discovery and development in several ways:

Predicting Physicochemical and Pharmacokinetic Properties: AI models can be trained on large datasets of existing molecules to predict properties such as solubility, lipophilicity, and metabolic stability for novel pyrrolidine compounds. This allows for the in silico screening of virtual libraries, prioritizing the synthesis of candidates with desirable drug-like characteristics.

Reactivity and Regioselectivity Prediction: ML algorithms can learn the complex rules governing chemical reactions. This can be applied to predict the reactivity of different positions on the pyrrolidine ring and its substituents, as well as the regioselectivity of reactions. This predictive power can guide the design of synthetic routes and minimize the need for extensive empirical optimization.

De Novo Design of Novel Structures: Generative AI models can design entirely new pyrrolidine-based molecules with specific desired properties. By defining a target property profile, these models can propose novel structures, such as new catalysts or bioactive compounds, that chemists can then synthesize and test.

The development of robust AI/ML models relies on the availability of large, high-quality datasets. As more experimental data on pyrrolidine chemistry becomes available, the predictive accuracy of these models will continue to improve, making them an indispensable tool in the design and study of compounds like this compound.

Advanced Spectroscopic Techniques for Real-time Monitoring of Pyrrolidine Reactions

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of chemical reactions are becoming increasingly important. For reactions involving the synthesis or modification of this compound, these techniques can provide invaluable insights:

In-situ NMR and IR Spectroscopy: These methods allow for the direct observation of reactants, intermediates, and products as a reaction progresses. This can help to identify transient species, elucidate reaction pathways, and determine kinetic parameters. For example, monitoring the formation of a pyrrolidine ring via a cyclization reaction can reveal the presence of key intermediates and help to optimize reaction conditions for improved yield and purity.

Raman Spectroscopy: This technique is particularly useful for monitoring reactions in aqueous or complex media and can provide information about changes in chemical bonding and molecular structure. It can be employed to study the kinetics of catalytic reactions involving pyrrolidine-based catalysts.

Process Analytical Technology (PAT): The integration of real-time spectroscopic monitoring into chemical manufacturing processes is a key aspect of PAT. By continuously monitoring critical process parameters, PAT enables better control over product quality and consistency.

The data generated from these advanced spectroscopic techniques can be coupled with computational modeling to create a comprehensive picture of the reaction landscape, leading to more efficient and robust synthetic methods for pyrrolidine-containing molecules.

Exploration of Novel Catalytic Functions of this compound Derivatives

Chiral pyrrolidines are renowned for their role as highly effective organocatalysts, particularly in asymmetric synthesis. mdpi.com The specific structure of this compound, featuring a bulky, non-polar side chain, suggests that its derivatives could exhibit unique catalytic properties. Future research in this area could focus on:

Asymmetric Catalysis: Derivatives of this compound could be designed and synthesized to act as organocatalysts in a variety of asymmetric transformations, such as aldol (B89426) reactions, Michael additions, and Mannich reactions. The cyclopentylethyl group could influence the steric environment of the catalytic center, potentially leading to high levels of stereocontrol.

Enantioselective C-H Functionalization: The development of catalysts that can selectively functionalize C-H bonds is a major goal in organic synthesis. Pyrrolidine-based ligands are often used in transition metal catalysis, and derivatives of this compound could be explored as ligands for metals that catalyze enantioselective C-H activation reactions.

Biomimetic Catalysis: The pyrrolidine ring is a common motif in natural enzymes. Researchers could design derivatives of this compound that mimic the active sites of enzymes to catalyze specific reactions with high efficiency and selectivity.

The exploration of novel catalytic functions for derivatives of this compound could lead to the discovery of powerful new tools for organic synthesis, enabling the efficient construction of complex molecules with high stereopurity.

Deeper Mechanistic Understanding through Integrated Computational and Experimental Studies

A synergistic approach that combines computational modeling with experimental studies is essential for gaining a deep and accurate understanding of chemical processes. For pyrrolidine systems, this integrated approach can be applied to:

Elucidating Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to map out the potential energy surfaces of reactions involving pyrrolidines. This can help to identify transition states, calculate activation energies, and predict the most likely reaction pathways. These computational predictions can then be validated through experimental studies, such as kinetic isotope effect measurements or the trapping of intermediates. For example, DFT calculations have been used to understand the selectivity in enzyme-catalyzed C-H amination reactions to form pyrrolidines. nih.gov

Understanding Catalyst-Substrate Interactions: Computational docking and molecular dynamics simulations can be used to model the interaction of pyrrolidine-based catalysts with their substrates. This can provide insights into the origin of stereoselectivity and guide the design of more effective catalysts.

Rational Design of Improved Catalysts and Reagents: By understanding the key factors that govern reactivity and selectivity, researchers can use computational tools to rationally design new and improved pyrrolidine-based catalysts and reagents. This data-driven approach can significantly reduce the amount of trial-and-error experimentation required.

The table below outlines how integrated studies can provide a comprehensive understanding of pyrrolidine chemistry.

Area of StudyComputational ApproachExperimental Validation
Reaction Mechanism DFT calculations of reaction pathways and transition states.Kinetic studies, intermediate trapping, isotopic labeling.
Catalyst Performance Molecular docking and dynamics simulations of catalyst-substrate complexes.Enantioselectivity and diastereoselectivity measurements, catalyst screening.
Stereoselectivity Modeling of non-covalent interactions in transition states.X-ray crystallography of products, comparison of catalyst variants.

Through the close integration of computational and experimental methods, the scientific community can continue to unravel the intricate details of pyrrolidine chemistry, paving the way for new discoveries and applications for compounds like this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.